REACTION_CXSMILES
|
ClC1C=CC=C2C=1CCN2[C:11]([O:19][CH2:20][CH2:21][NH:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)([CH2:17][Cl:18])[CH:12](CC=O)O.S(=O)(=O)(O)O.[OH-].[Na+]>O>[CH2:23]([N:22]1[CH2:21][CH2:20][O:19][CH:11]([CH2:17][Cl:18])[CH2:12]1)[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:2.3|
|
Name
|
2-[
|
Quantity
|
41.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxoethyl-2-(2-benzylaminoethoxy)-3-chloropropan-1-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2CCN(C2=CC=C1)C(C(O)CC=O)(CCl)OCCNCC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are placed in a 250 ml round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The temperature increases
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature (20° C.)
|
Type
|
ADDITION
|
Details
|
before being poured slowly onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)CCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1C=CC=C2C=1CCN2[C:11]([O:19][CH2:20][CH2:21][NH:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)([CH2:17][Cl:18])[CH:12](CC=O)O.S(=O)(=O)(O)O.[OH-].[Na+]>O>[CH2:23]([N:22]1[CH2:21][CH2:20][O:19][CH:11]([CH2:17][Cl:18])[CH2:12]1)[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:2.3|
|
Name
|
2-[
|
Quantity
|
41.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxoethyl-2-(2-benzylaminoethoxy)-3-chloropropan-1-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2CCN(C2=CC=C1)C(C(O)CC=O)(CCl)OCCNCC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are placed in a 250 ml round-bottomed flask
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The temperature increases
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature (20° C.)
|
Type
|
ADDITION
|
Details
|
before being poured slowly onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)CCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |